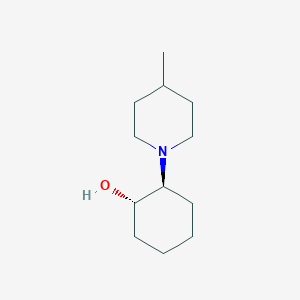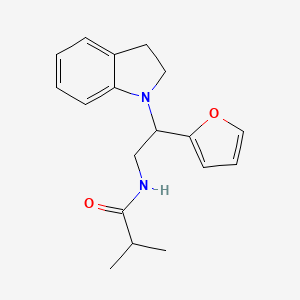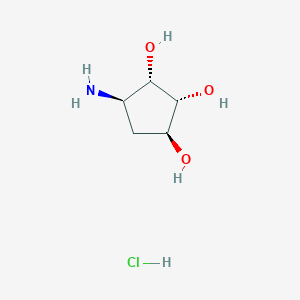![molecular formula C25H22N4O3S3 B2633180 N-((3-(benzo[d]thiazol-2-yl)phenyl)carbamothioyl)-4-(pyrrolidin-1-ylsulfonyl)benzamide CAS No. 397289-29-1](/img/structure/B2633180.png)
N-((3-(benzo[d]thiazol-2-yl)phenyl)carbamothioyl)-4-(pyrrolidin-1-ylsulfonyl)benzamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
“N-((3-(benzo[d]thiazol-2-yl)phenyl)carbamothioyl)-4-(pyrrolidin-1-ylsulfonyl)benzamide” is a chemical compound that has been studied for its potential anti-inflammatory properties . It is synthesized by coupling substituted 2-amino benzothiazoles with N-phenyl anthranilic acid .
Synthesis Analysis
The synthesis of this compound involves coupling substituted 2-amino benzothiazoles with N-phenyl anthranilic acid. The intermediate compounds are then treated with 1-(2-chloro ethyl) piperidine hydrochloride to yield the final derivatives .Molecular Structure Analysis
The structure of this compound was analyzed based on IR, 1H, 13C NMR, and mass spectral data .Chemical Reactions Analysis
The chemical reactions involved in the synthesis of this compound include the coupling of substituted 2-amino benzothiazoles with N-phenyl anthranilic acid, followed by treatment with 1-(2-chloro ethyl) piperidine hydrochloride .Physical And Chemical Properties Analysis
The physical and chemical properties of this compound include its molecular formula (C25H22N4O3S3) and molecular weight (522.66). Further properties such as melting point, IR, 1H NMR, 13C NMR, and mass spectral data can be obtained from specific analyses .Scientific Research Applications
Antibacterial Activity
The compound has been investigated for its antibacterial potential. In a study, 3-(1,3-benzothiazol-2-yl) 2-phenyl quinazolin-4(3H)-ones were synthesized and screened in vitro against a panel of Gram-positive and Gram-negative bacteria. The results indicated profound antimicrobial activity . Further research could explore its mechanism of action and potential applications in combating bacterial infections.
Mechanism of Action
Target of Action
Similar compounds with a benzothiazole nucleus have been found to act as inhibitors of tyrosine kinase receptors (tkr) . Overexpression of these receptors has been observed in a number of cancers .
Mode of Action
Compounds with a similar benzothiazole structure have been found to exhibit profound antimicrobial activity . They interact with their targets, possibly inhibiting essential enzymes or disrupting critical biological processes .
Biochemical Pathways
Benzothiazole derivatives have been associated with a broad spectrum of pharmaceutical activity profiles, including antitumor, sedative, analgesic, antidiabetic, antibacterial, antifungal, and anti-inflammatory effects . These diverse activities suggest that the compound may affect multiple biochemical pathways.
Pharmacokinetics
A study on similar n’-(1,3-benzothiazol-2-yl)-arylamide derivatives showed a favourable pharmacokinetic profile . This suggests that the compound may have good absorption, distribution, metabolism, and excretion (ADME) properties, which could impact its bioavailability.
Result of Action
Similar compounds have been found to manifest profound antimicrobial activity . This suggests that the compound may have a significant impact on microbial cells, possibly leading to their death or inhibition of growth .
properties
IUPAC Name |
N-[[3-(1,3-benzothiazol-2-yl)phenyl]carbamothioyl]-4-pyrrolidin-1-ylsulfonylbenzamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C25H22N4O3S3/c30-23(17-10-12-20(13-11-17)35(31,32)29-14-3-4-15-29)28-25(33)26-19-7-5-6-18(16-19)24-27-21-8-1-2-9-22(21)34-24/h1-2,5-13,16H,3-4,14-15H2,(H2,26,28,30,33) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XYUCMEPYKBVPGM-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCN(C1)S(=O)(=O)C2=CC=C(C=C2)C(=O)NC(=S)NC3=CC=CC(=C3)C4=NC5=CC=CC=C5S4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C25H22N4O3S3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
522.7 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-((3-(benzo[d]thiazol-2-yl)phenyl)carbamothioyl)-4-(pyrrolidin-1-ylsulfonyl)benzamide | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![2-Amino-6-(2-methylbenzyl)-4-pyridin-3-yl-4,6-dihydropyrano[3,2-c][2,1]benzothiazine-3-carbonitrile 5,5-dioxide](/img/structure/B2633099.png)
![N-[1-(4-Fluorophenyl)-2-oxoazetidin-3-yl]-5-methoxy-1,3-dimethylpyrazole-4-carboxamide](/img/structure/B2633102.png)
![N-(5-isobutyl-3,3-dimethyl-4-oxo-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-7-yl)-3,4-dimethylbenzenesulfonamide](/img/structure/B2633103.png)

![N1-(2-(3-chlorophenyl)-4,6-dihydro-2H-thieno[3,4-c]pyrazol-3-yl)-N2-(thiophen-2-ylmethyl)oxalamide](/img/structure/B2633106.png)

![N-(3-nitrophenyl)-2-((2-oxo-1-(pyridin-4-ylmethyl)-2,5,6,7-tetrahydro-1H-cyclopenta[d]pyrimidin-4-yl)thio)acetamide](/img/structure/B2633109.png)
![2-[(3,5-dimethylphenoxy)methyl]-5-methoxy-1H-benzimidazole](/img/structure/B2633114.png)

![N-cyclopropyl-1-[6-({2-[(2-ethoxyphenyl)amino]-2-oxoethyl}thio)pyridazin-3-yl]piperidine-3-carboxamide](/img/structure/B2633117.png)


![(4s)-N-[3-(1,3-Oxazol-5-Yl)phenyl]-7-[3-(Trifluoromethyl)phenyl]-3,4-Dihydro-1,4-Methanopyrido[2,3-B][1,4]diazepine-5(2h)-Carboxamide](/img/structure/B2633120.png)